N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide
Description
N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)pent-4-enamide is a synthetic adamantane-derived compound characterized by a methoxy-substituted adamantane core linked to a pent-4-enamide moiety. The adamantane scaffold, known for its rigid bicyclic structure, enhances metabolic stability and bioavailability in drug design .
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]pent-4-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-4-5-16(19)18-11-17(20-2)14-7-12-6-13(9-14)10-15(17)8-12/h3,12-15H,1,4-11H2,2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNELOKDRRHSUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide typically involves multiple steps, starting from commercially available adamantane derivatives. A common synthetic route includes:
Functionalization of Adamantane: Introduction of a methoxy group at the 2-position of the adamantane ring through a nucleophilic substitution reaction.
Formation of the Amide Bond: Coupling of the methoxyadamantane derivative with pent-4-enoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
Cognitive Disorders
One of the primary applications of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide is in the treatment of cognitive disorders. Research has shown that compounds with adamantane structures can enhance cognitive function and may have neuroprotective effects.
Case Study: Cognitive Enhancement
A study published in a reputable journal demonstrated that derivatives of adamantane improved memory retention in animal models. The compound was tested against standard cognitive enhancers and showed comparable or superior results in enhancing synaptic plasticity .
Antiviral Activity
Another promising area for this compound is its antiviral potential. Research indicates that certain adamantane derivatives exhibit antiviral properties against influenza viruses.
Case Study: Influenza Virus Inhibition
In vitro studies have shown that compounds similar to this compound effectively inhibited viral replication in cell cultures infected with influenza A virus. This suggests a potential application in developing antiviral therapies .
Cancer Therapeutics
Emerging research points to the potential use of this compound in cancer treatment due to its ability to induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
A recent investigation revealed that the compound could trigger programmed cell death in various cancer cell lines. The mechanism was linked to the activation of specific apoptotic pathways, making it a candidate for further development as an anticancer agent .
Data Tables
| Application Area | Study Type | Findings |
|---|---|---|
| Cognitive Disorders | In Vivo | Enhanced memory retention in animal models |
| Antiviral Activity | In Vitro | Inhibition of influenza virus replication |
| Cancer Therapeutics | Cell Line Studies | Induction of apoptosis in cancer cells |
Mechanism of Action
The mechanism of action of N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the methoxy and amide groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(((1R,3S,5r,7r)-2-Methoxyadamantan-2-yl)methyl)pent-4-enamide with adamantane-based derivatives from the evidence, focusing on structural features, synthesis, and functional properties.
Structural Analogues
Table 1: Key Adamantane Derivatives and Their Properties
Research Findings and Data Tables
Table 2: NMR and MS Data for Selected Analogues
Biological Activity
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)pent-4-enamide is a compound derived from the adamantane structure, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features an adamantane core, which is known for its unique three-dimensional structure that can influence biological interactions.
Research indicates that compounds based on the adamantane structure may exhibit various biological activities through several mechanisms:
- Cognitive Enhancement : Some studies suggest that adamantane derivatives can enhance cognitive functions and may be beneficial in treating cognitive disorders. For example, a patent describes the use of adamantane derivatives for treating cognitive diseases like dementia .
- Antiviral Activity : Adamantane derivatives have been shown to possess antiviral properties. They inhibit viral replication by interfering with viral membrane proteins. This mechanism has been particularly noted in the context of influenza viruses.
- Antibacterial Properties : Preliminary studies suggest that compounds related to adamantane structures may exhibit antibacterial activity against certain pathogens .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cognitive Disorders : As mentioned earlier, the compound may have applications in treating conditions such as Alzheimer's disease or other forms of dementia due to its cognitive-enhancing properties.
- Antiviral Treatments : The antiviral properties suggest possible applications in developing treatments for viral infections.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar adamantane compounds. Below is a summary of findings from relevant research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
